molecular formula C15H10ClNO3S B7794184 (E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile

Cat. No.: B7794184
M. Wt: 319.8 g/mol
InChI Key: QVRJVJBMRLLXQN-OQLLNIDSSA-N
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Description

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile is a synthetic organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, a hydroxyphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzene sulfonyl chloride and 4-hydroxybenzaldehyde as the primary starting materials.

    Formation of Intermediate: The reaction between 4-chlorobenzene sulfonyl chloride and 4-hydroxybenzaldehyde in the presence of a base such as triethylamine leads to the formation of an intermediate compound.

    Nitrile Formation: The intermediate compound is then subjected to a reaction with a nitrile source, such as sodium cyanide, under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-chlorophenylsulfonyl-3-(4-oxophenyl)prop-2-enenitrile.

    Reduction: Formation of 2-(4-chlorophenyl)sulfonyl-3-(4-aminophenyl)prop-2-enenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of sulfonyl and nitrile groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrile groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)prop-2-enenitrile
  • (E)-2-(4-bromophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile
  • (E)-2-(4-chlorophenyl)sulfonyl-3-(3-hydroxyphenyl)prop-2-enenitrile

Uniqueness

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile is unique due to the specific combination of functional groups it possesses. The presence of both a sulfonyl and a nitrile group, along with the chlorophenyl and hydroxyphenyl moieties, provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3S/c16-12-3-7-14(8-4-12)21(19,20)15(10-17)9-11-1-5-13(18)6-2-11/h1-9,18H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRJVJBMRLLXQN-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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